molecular formula C23H28N2O B11572826 1-[(4-methylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

1-[(4-methylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B11572826
M. Wt: 348.5 g/mol
InChI Key: GFJIMUXPTZXDEA-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol typically involves multiple steps, including the formation of the carbazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Carbazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Amination and Alkylation: Introduction of the amino group and alkylation to form the final structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the aromatic ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-[(4-methylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol involves its interaction with molecular targets and pathways. This may include binding to specific receptors or enzymes, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of aromatic and aliphatic components, as well as its specific functional groups

Properties

Molecular Formula

C23H28N2O

Molecular Weight

348.5 g/mol

IUPAC Name

1-(4-methylanilino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C23H28N2O/c1-16-7-10-18(11-8-16)24-14-19(26)15-25-22-6-4-3-5-20(22)21-13-17(2)9-12-23(21)25/h7-13,19,24,26H,3-6,14-15H2,1-2H3

InChI Key

GFJIMUXPTZXDEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(CN2C3=C(CCCC3)C4=C2C=CC(=C4)C)O

Origin of Product

United States

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